molecular formula C16H19NO3S B281787 N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B281787
M. Wt: 305.4 g/mol
InChI Key: GNBDEXFDISQPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as MTS, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. MTS is a sulfonamide derivative that has been synthesized through various methods and has been found to have various biochemical and physiological effects. In

Mechanism of Action

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to have various mechanisms of action depending on its application. As a fluorescent probe, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide reacts with superoxide radicals to form a fluorescent product that can be detected using fluorescence microscopy. As a selective inhibitor of carbonic anhydrase IX, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide binds to the active site of the enzyme and inhibits its activity. As a photosensitizer, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide absorbs light energy and produces reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to have various biochemical and physiological effects depending on its application. As a fluorescent probe, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been used to detect superoxide radicals in cells and has been found to have low toxicity. As a selective inhibitor of carbonic anhydrase IX, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to have anticancer activity and has been tested in preclinical studies. As a photosensitizer, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to induce cell death in cancer cells and has been tested in clinical trials.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has various advantages and limitations for lab experiments depending on its application. As a fluorescent probe, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is easy to use and has low toxicity, making it suitable for use in live cell imaging. As a selective inhibitor of carbonic anhydrase IX, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to have good selectivity and anticancer activity, but its efficacy may be limited by the development of resistance. As a photosensitizer, N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to induce cell death in cancer cells, but its efficacy may be limited by the need for light activation.

Future Directions

There are many future directions for the use of N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in scientific research. One potential direction is the development of N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide-based fluorescent probes for the detection of other reactive oxygen species in cells. Another direction is the optimization of N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a selective inhibitor of carbonic anhydrase IX for the treatment of cancer. Additionally, the use of N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in combination with other therapies, such as chemotherapy or radiation therapy, may improve its efficacy in the treatment of cancer.

Synthesis Methods

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2-methoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxyaniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. The yield of N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is generally high, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to have various scientific research applications due to its unique properties. N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been used as a fluorescent probe for the detection of superoxide radicals in cells. It has also been used as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-7-5-6-8-15(14)20-4/h5-10,17H,1-4H3

InChI Key

GNBDEXFDISQPIO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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